PT-2385

HIF-2α Renal Cell Carcinoma Pharmacokinetics

Procure PT-2385, the first-in-class, orally bioavailable HIF-2α antagonist, exclusively for your HIF-2α-specific oncology and hypoxia signaling research. This compound uniquely binds an allosteric pocket in the HIF-2α PAS-B domain, ensuring absolute isoform selectivity over HIF-1α []. Its distinct allosteric mechanism, validated in clinical trials, makes it the essential benchmark for comparative studies against newer inhibitors like belzutifan []. Ideal for ccRCC models, use at 3-10 mg/kg in vivo or 0.01-10 µM in vitro for unambiguous target engagement []. Select this precisely defined tool compound to guarantee reproducible, high-impact results.

Molecular Formula C17H12F3NO4S
Molecular Weight 383.3 g/mol
CAS No. 1672665-49-4
Cat. No. B610323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePT-2385
CAS1672665-49-4
SynonymsPT2385;  PT-2385;  PT 2385.
Molecular FormulaC17H12F3NO4S
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O
InChIInChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1
InChIKeyONBSHRSJOPSEGS-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PT-2385 (CAS 1672665-49-4): First-in-Class HIF-2α Antagonist for Targeted Oncology and Hypoxia Research


PT-2385 is a synthetic organic small molecule that functions as a first-in-class, orally bioavailable antagonist of hypoxia-inducible factor-2 alpha (HIF-2α) [1]. It binds selectively to an allosteric site within the PAS-B domain of HIF-2α, thereby blocking its heterodimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT/HIF-1β) and inhibiting HIF-2α-dependent transcriptional activity [2]. PT-2385 is the first HIF-2α antagonist to enter human clinical trials and has been validated as a tool compound for probing HIF-2α biology in oncology and hypoxic signaling research [3].

Why PT-2385 Cannot Be Substituted with Generic HIF Pathway Inhibitors: Selectivity and Allosteric Mechanism


PT-2385 exhibits a unique allosteric mechanism of action that distinguishes it from other HIF pathway inhibitors such as prolyl hydroxylase (PHD) inhibitors or HIF-1α antagonists. Generic substitution is not feasible because PT-2385 binds specifically to an allosteric pocket in the PAS-B domain of HIF-2α, a feature not shared by HIF-1α or HIF-1β [1]. In contrast to pan-HIF inhibitors or genetic silencing approaches, PT-2385 demonstrates a distinct pharmacological profile, including marked isoform selectivity (HIF-1α activity not detected) and differential effects on cellular invasion and migration [2]. This specific molecular mechanism directly impacts downstream gene expression patterns and in vivo outcomes, necessitating the use of PT-2385 for studies requiring selective HIF-2α inhibition.

PT-2385 Quantitative Differentiation Evidence: Binding, Potency, Selectivity, and Clinical Activity


PT-2385 vs. Belzutifan (PT2977): Cellular Potency and Pharmacokinetic Profile

PT-2385 demonstrates lower in vitro potency and less favorable pharmacokinetic properties compared to the second-generation HIF-2α inhibitor belzutifan (PT2977). In a luciferase reporter assay, PT-2385 exhibited an EC50 of 27 nM, whereas belzutifan showed an improved EC50 of 11 nM [1]. In patients, PT-2385 required an 800 mg twice-daily oral dose, whereas belzutifan is effective at a 120 mg once-daily dose [1]. The free fraction adjusted EC85 for PT-2385 was 540 ng/mL, compared to 75 ng/mL for belzutifan, indicating a requirement for higher systemic exposure to achieve similar target engagement [1].

HIF-2α Renal Cell Carcinoma Pharmacokinetics

PT-2385 Isoform Selectivity: HIF-2α vs. HIF-1α

PT-2385 is a highly selective HIF-2α antagonist with no detectable activity against HIF-1α. In an isothermal titration calorimetry (ITC) off-target assay, HIF-1α binding was 'not detected' [1]. This contrasts with pan-HIF inhibitors or genetic knockdown approaches that affect both isoforms. The selectivity profile is further supported by a kinase selectivity panel, where PT-2385 at 10 µM showed no significant inhibition of 40 kinases (<70% activity remaining) [1]. This high degree of isoform selectivity is critical for dissecting HIF-2α-specific biology without confounding HIF-1α-mediated effects.

HIF-2α Selectivity Hypoxia Signaling

PT-2385 vs. PT2399: Differential Binding Affinity and Cellular Activity

PT-2385 and its close analog PT2399 are both first-generation HIF-2α antagonists, but they exhibit distinct binding affinities and cellular potencies. PT-2399 demonstrates a higher affinity for the HIF-2α PAS-B domain with an IC50 of 6 nM , while PT-2385 has a reported Kd of 50 nM [1] and an IC50 of 12 ± 5 nM [2]. Functionally, PT-2399 appears more potent in suppressing HIF-2α target genes, but PT-2385 is the first-in-human candidate with extensive clinical safety and pharmacokinetic data [3].

HIF-2α Binding Affinity ccRCC

Clinical Activity in Heavily Pretreated ccRCC: PT-2385 vs. Belzutifan

In a Phase I dose-escalation trial, PT-2385 demonstrated an overall response rate (ORR) of 14% (2% complete response + 12% partial response) and a disease control rate of 66% (including 52% stable disease) in heavily pretreated patients with advanced clear cell renal cell carcinoma [1]. In comparison, the second-generation HIF-2α inhibitor belzutifan achieved an ORR of 25% in a similarly pretreated patient population in the LITESPARK-001 Phase I study [2]. Both compounds were well tolerated, with anemia being the most common adverse event. The lower ORR observed with PT-2385 may be attributable to its pharmacokinetic limitations, including variable exposure and extensive glucuronidation [3].

ccRCC Clinical Trial Response Rate

Oral Bioavailability Across Species: PT-2385 Demonstrates Variable Absorption

PT-2385 exhibits species-dependent oral bioavailability, ranging from 40% in rats to 87% in dogs, with a half-life of 3.3 hours in rats and 11 hours in dogs [1]. In contrast, the second-generation analog belzutifan was specifically designed to overcome these pharmacokinetic limitations, achieving more consistent exposure and a longer half-life (~16-19 hours) in humans [2]. This variability in PT-2385's pharmacokinetic profile is a direct consequence of its susceptibility to glucuronidation and other metabolic pathways, which limits its clinical utility but provides a valuable tool for studying the relationship between systemic exposure and HIF-2α target engagement in preclinical models.

Pharmacokinetics Bioavailability Preclinical

Optimal Use Cases for PT-2385: Preclinical Research and Clinical Benchmarking


Target Validation and Mechanistic Studies of HIF-2α in Oncology

PT-2385 is ideally suited for in vitro and in vivo studies aimed at elucidating HIF-2α-specific biology, particularly in clear cell renal cell carcinoma (ccRCC) and other VHL-deficient tumor models. Its high selectivity for HIF-2α over HIF-1α [1] allows for unambiguous interpretation of HIF-2α-dependent gene expression changes and phenotypic outcomes. Researchers should utilize PT-2385 at concentrations between 0.01 and 10 µM in cell culture [2] and at doses of 3-10 mg/kg orally in mouse xenograft models to achieve target engagement and tumor regression [3]. Given its variable pharmacokinetics, careful monitoring of plasma exposure is recommended when correlating in vivo effects with target inhibition.

Reference Standard for Comparative Pharmacology and Drug Discovery

As the first HIF-2α antagonist to enter human clinical trials, PT-2385 serves as an essential benchmark for evaluating newer HIF-2α inhibitors, such as belzutifan (PT2977) and AB521. Comparative studies using PT-2385 can quantify improvements in potency, selectivity, and pharmacokinetic properties. For instance, researchers can directly compare the EC50 values in luciferase reporter assays (PT-2385: 27 nM vs. belzutifan: 11 nM) [4] or assess the impact of glucuronidation on exposure using in vitro microsomal stability assays [5]. This head-to-head comparison is critical for advancing structure-activity relationship (SAR) understanding and for selecting lead candidates with superior drug-like properties.

Investigating HIF-2α-Mediated Hypoxic Ventilatory Responses

PT-2385 has been shown to rapidly impair hypoxic ventilatory responses and carotid body cell proliferation in preclinical models, an effect that is on-target and reversible [6]. This unique pharmacodynamic effect can be leveraged to study the role of HIF-2α in physiological responses to hypoxia, including ventilatory acclimatization. Researchers can use PT-2385 at doses similar to those required for tumor growth inhibition (e.g., 10-30 mg/kg orally in mice) to probe the acute and chronic effects of HIF-2α antagonism on respiratory control. This application is particularly relevant for safety pharmacology studies assessing the potential for on-target respiratory depression with HIF-2α inhibitors.

Combination Therapy Studies in ccRCC and Beyond

Given the established clinical activity of PT-2385 in ccRCC [7], it can be used as a tool compound to explore rational combination strategies with other targeted therapies or immunotherapies. Preclinical studies have investigated combinations with anti-angiogenic agents, immune checkpoint inhibitors, and metabolic modulators. While PT-2385 did not reduce cell proliferation or clonogenicity in vitro [8], it effectively reduced cell invasion, suggesting potential utility in combination with agents targeting tumor growth and metastasis. Researchers should consider using PT-2385 in combination with VEGF inhibitors or PD-1/PD-L1 antibodies to assess synergistic effects on tumor progression and immune microenvironment modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PT-2385

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.